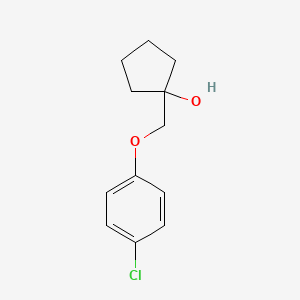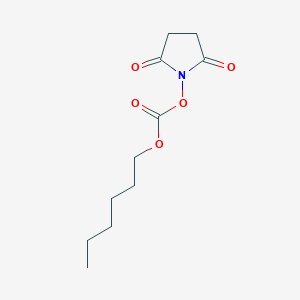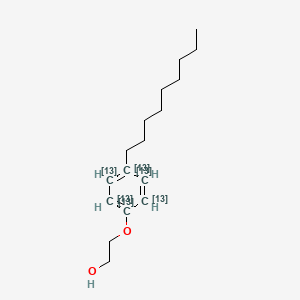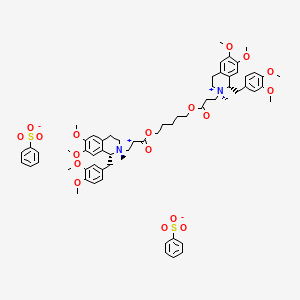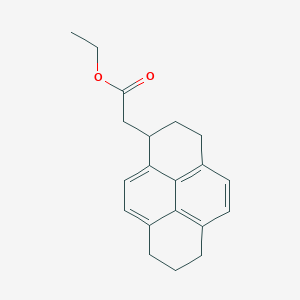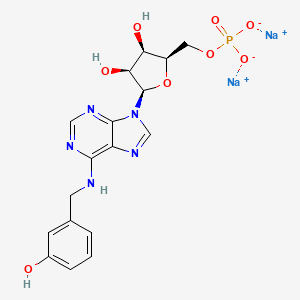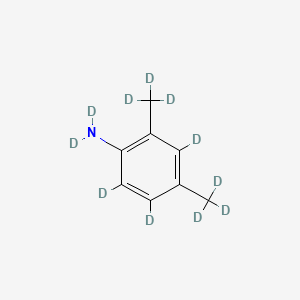
N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline is a deuterated derivative of aniline, where specific hydrogen atoms are replaced with deuterium. This compound is of interest due to its unique isotopic composition, which can influence its chemical and physical properties. Deuterium, being a heavier isotope of hydrogen, can affect reaction kinetics and mechanisms, making such compounds valuable in various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline typically involves the introduction of deuterium at specific positions on the aniline molecule. One common method is the use of deuterated reagents in a series of substitution reactions. For instance, starting with a deuterated benzene ring, one can introduce deuterium atoms at the desired positions through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of deuterated acids or bases to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods
Industrial production of deuterated compounds like this compound may involve large-scale deuterium exchange reactions. These processes are typically carried out in specialized reactors where the aniline precursor is exposed to deuterium gas under high pressure and temperature. Catalysts such as palladium on carbon can be used to enhance the rate of deuterium incorporation.
Análisis De Reacciones Químicas
Types of Reactions
N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form deuterated derivatives of aniline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using deuterium gas and a palladium catalyst.
Substitution: Halogenation using deuterated halogens or alkylation using deuterated alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated nitroaniline, while reduction can produce fully deuterated aniline.
Aplicaciones Científicas De Investigación
N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the role of hydrogen atoms in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs that may have improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated materials for specialized applications, such as in nuclear magnetic resonance (NMR) spectroscopy.
Mecanismo De Acción
The mechanism by which N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline exerts its effects is primarily through its isotopic composition. The presence of deuterium can alter the bond strength and reaction kinetics compared to its non-deuterated counterpart. This can influence the compound’s interaction with molecular targets and pathways, making it a valuable tool in studying reaction mechanisms and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylaniline: A non-deuterated analogue with similar structural features but different isotopic composition.
Deuterated benzene: Another deuterated aromatic compound used in similar studies.
Deuterated aniline: A simpler deuterated derivative of aniline.
Uniqueness
N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline is unique due to its specific pattern of deuterium incorporation, which can provide distinct insights into reaction mechanisms and metabolic processes. Its use in scientific research allows for a deeper understanding of the role of hydrogen atoms in various chemical and biological systems.
Propiedades
Fórmula molecular |
C8H11N |
|---|---|
Peso molecular |
132.25 g/mol |
Nombre IUPAC |
N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3/i1D3,2D3,3D,4D,5D/hD2 |
Clave InChI |
CZZZABOKJQXEBO-MDCKYEMWSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])N([2H])[2H])[2H] |
SMILES canónico |
CC1=CC(=C(C=C1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


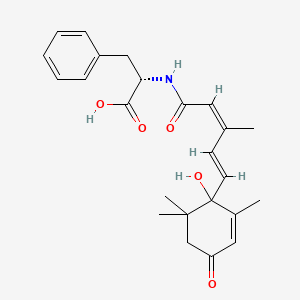
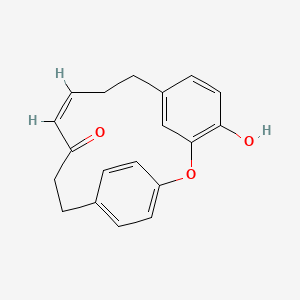
![[9-[(2R,6S)-6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-(2-methylpropanoylamino)purin-6-yl] N,N-diphenylcarbamate](/img/structure/B13439521.png)
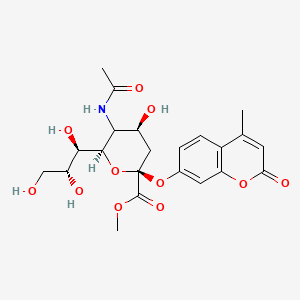
![(2R,3R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13439534.png)
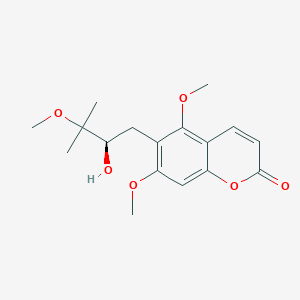
![3-[[(2R,3R,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13439547.png)
